2-(4-morpholinyl)-N-(2-phenylethyl)-4-quinazolinamine hydrochloride
Overview
Description
2-(4-morpholinyl)-N-(2-phenylethyl)-4-quinazolinamine hydrochloride, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It is commonly used in scientific research to study the role of EGFR in various biological processes.
Mechanism of Action
2-(4-morpholinyl)-N-(2-phenylethyl)-4-quinazolinamine hydrochloride is a competitive inhibitor of EGFR, which is a transmembrane receptor tyrosine kinase that plays a key role in cell proliferation, differentiation, and survival. 2-(4-morpholinyl)-N-(2-phenylethyl)-4-quinazolinamine hydrochloride binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules and ultimately leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-N-(2-phenylethyl)-4-quinazolinamine hydrochloride has been shown to have potent anti-tumor effects both in vitro and in vivo. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. 2-(4-morpholinyl)-N-(2-phenylethyl)-4-quinazolinamine hydrochloride has also been shown to inhibit angiogenesis, a process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. In addition, 2-(4-morpholinyl)-N-(2-phenylethyl)-4-quinazolinamine hydrochloride has been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy.
Advantages and Limitations for Lab Experiments
2-(4-morpholinyl)-N-(2-phenylethyl)-4-quinazolinamine hydrochloride is a potent and selective inhibitor of EGFR, making it a useful tool for studying the role of EGFR in various biological processes. However, it is important to note that 2-(4-morpholinyl)-N-(2-phenylethyl)-4-quinazolinamine hydrochloride may not be effective in all cell lines or animal models, and its efficacy may depend on the specific genetic and molecular characteristics of the tumor. In addition, 2-(4-morpholinyl)-N-(2-phenylethyl)-4-quinazolinamine hydrochloride may have off-target effects on other kinases, which could affect the interpretation of experimental results.
Future Directions
There are several future directions for research involving 2-(4-morpholinyl)-N-(2-phenylethyl)-4-quinazolinamine hydrochloride. One area of interest is the development of combination therapies that target multiple signaling pathways involved in tumor growth and metastasis. Another area of interest is the development of new EGFR inhibitors with improved selectivity and efficacy. Finally, there is a need for further research to understand the molecular mechanisms underlying the anti-tumor effects of 2-(4-morpholinyl)-N-(2-phenylethyl)-4-quinazolinamine hydrochloride and to identify biomarkers that can predict response to treatment.
Scientific Research Applications
2-(4-morpholinyl)-N-(2-phenylethyl)-4-quinazolinamine hydrochloride is widely used in scientific research to study the role of EGFR in various biological processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential target for cancer therapy. 2-(4-morpholinyl)-N-(2-phenylethyl)-4-quinazolinamine hydrochloride has also been used to study the role of EGFR in wound healing, angiogenesis, and the development of the nervous system.
properties
IUPAC Name |
2-morpholin-4-yl-N-(2-phenylethyl)quinazolin-4-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O.ClH/c1-2-6-16(7-3-1)10-11-21-19-17-8-4-5-9-18(17)22-20(23-19)24-12-14-25-15-13-24;/h1-9H,10-15H2,(H,21,22,23);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIPXAXHHQSGJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C(=N2)NCCC4=CC=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-morpholin-4-yl-N-(2-phenylethyl)quinazolin-4-amine;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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